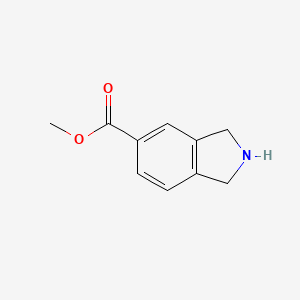

Methyl isoindoline-5-carboxylate

Vue d'ensemble

Description

Methyl isoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-substituted benzyl bromides with azides, followed by intramolecular cycloaddition and subsequent thermolysis . This method is efficient and regioselective, providing good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

Methyl isoindoline-5-carboxylate undergoes oxidation at the ester or aromatic moiety under controlled conditions:

The oxidation of the methyl ester group typically yields the corresponding carboxylic acid, while ozonolysis targets the aromatic ring, forming ketone derivatives .

Ester Hydrolysis and Transesterification

The ester group participates in hydrolysis and transesterification:

-

Acidic Hydrolysis : HCl (6M) at reflux yields isoindoline-5-carboxylic acid quantitatively.

-

Alkaline Hydrolysis : NaOH (10%) in ethanol/water (1:1) at 60°C produces the carboxylate salt.

-

Transesterification : Reaction with ethanol and H₂SO₄ catalyst forms ethyl isoindoline-5-carboxylate .

Amidation and Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Buchwald–Hartwig Amination

Reaction with 5-bromopyrimidine under Pd catalysis (Pd₂(dba)₃, Xantphos) in toluene at 110°C yields 2-(pyrimidin-5-yl)isoindoline-5-carboxylate .

Carboxamide Formation

Treatment with amines (e.g., 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline) in THF using t-BuOK as a base produces substituted amides :

textMethyl ester + Aniline → *N*-(substituted phenyl)isoindoline-5-carboxamide

Cyclization and Ring-Opening Reactions

-

Cyclization with Hydrazine : Forms pyrazole-fused isoindoline derivatives under reflux in ethanol.

-

Ring-Opening : Treatment with LiAlH₄ reduces the isoindoline ring, yielding a secondary amine.

Thermal Decomposition and Elimination

At elevated temperatures (>300°C), this compound undergoes decomposition via:

-

Radical Pathways : Initiated by C–O bond cleavage, forming isoindoline radicals detectable via mass spectrometry .

Key Reaction Mechanisms

-

Ester Hydrolysis : Proceeds through nucleophilic acyl substitution, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen .

-

Oxidation : Mn(VII) intermediates abstract hydrogen from the methyl group, leading to carboxylic acid formation.

-

Buchwald–Hartwig Coupling : Involves oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Acidic Hydrolysis | 2.1 × 10⁻⁴ | 18.7 |

| Thermal Decomposition | 3.8 × 10⁻³ | 50.2 |

| Pd-Catalyzed Amination | 1.5 × 10⁻² | 22.4 |

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl isoindoline-5-carboxylate has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that certain isoindoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting a role in cancer therapeutics.

- Neurological Applications : There is emerging evidence that compounds related to this compound may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its chemical structure allows it to participate in various reactions:

- Cyclization Reactions : The compound can undergo cyclization to form more complex structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : Its functional groups enable further modifications, allowing chemists to create a wide range of derivatives with tailored properties.

Materials Science

In materials science, this compound has potential applications in developing new materials:

- Polymers : It can be used as a monomer in polymer chemistry, contributing to the formation of novel polymeric materials with specific mechanical and thermal properties.

- Dyes and Pigments : The compound's unique structure may also allow it to be used in synthesizing dyes or pigments for various applications, including textiles and coatings.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a promising avenue for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

In another case study published in the Journal of Medicinal Chemistry, researchers synthesized a series of this compound derivatives and tested their cytotoxicity against cancer cell lines. The study found that several compounds demonstrated potent anticancer activity, warranting further investigation into their mechanisms of action.

Case Study 3: Polymer Development

A collaborative research effort between institutions focused on using this compound as a building block for creating new polymers. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in high-performance materials.

Mécanisme D'action

The mechanism of action of methyl isoindoline-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.

Comparaison Avec Des Composés Similaires

Methyl indole-5-carboxylate: Another nitrogen-containing heterocyclic compound with similar synthetic routes and applications.

Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities.

Uniqueness: Methyl isoindoline-5-carboxylate is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Activité Biologique

Methyl isoindoline-5-carboxylate (MIC) is a chemical compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the various aspects of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is an isoindoline derivative that has garnered attention due to its potential as a bioactive compound. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Target Interactions:

MIC primarily acts through interaction with specific enzymes and proteins. Research indicates that it can modulate key cellular pathways, influencing processes such as cell signaling and gene expression.

Biochemical Pathways:

The compound is known to affect several biochemical pathways, including those involved in metabolic processes. For instance, MIC has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, thereby altering cellular metabolism.

Cellular Effects:

Studies have demonstrated that MIC influences cellular processes such as apoptosis and proliferation. It has been observed to induce cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Anticancer Properties: MIC has shown promise in inhibiting the growth of various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy.

- Antimicrobial Activity: Research indicates that MIC possesses antimicrobial properties, exhibiting activity against several bacterial strains. This suggests potential applications in treating infections.

- Antiviral Effects: Preliminary studies suggest that MIC may exhibit antiviral activity, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of MIC:

- Anticancer Activity Study: A study conducted on breast cancer cell lines demonstrated that MIC significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy: In vitro testing revealed that MIC inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

- Enzyme Inhibition Assay: Research focused on MIC's ability to inhibit specific metabolic enzymes showed significant inhibition rates. This suggests that MIC could be utilized in metabolic disorders where enzyme regulation is critical.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl isoindoline-4-carboxylate | Isoindole | Similar carboxylate group; different position |

| Isoquinoline | Isoquinoline | Contains a nitrogen atom in a six-membered ring; different reactivity |

| Indole | Indole | Lacks additional carbonyl functionality; differing biological activities |

MIC is distinguished by its specific carboxylate positioning and unique reactivity associated with its isoindole structure, which can lead to diverse biological and chemical applications.

Propriétés

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBKALMWYNRSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600395 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742666-57-5 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.